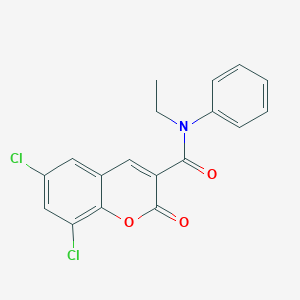

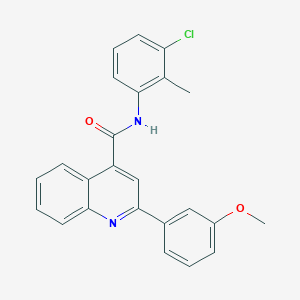

![molecular formula C20H18ClN5 B6096151 2-(4-chlorophenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096151.png)

2-(4-chlorophenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . The process includes the use of phenylhydrazine, aldehyde, ethyl acetate, and malononitrile . Cyclization of the intermediate gives the dihydropyridine derivative, which is then oxidized to the final product .Molecular Structure Analysis

The molecular structure of this compound is confirmed by the presence of functional groups in its IR spectra . The disappearance of the CN group, which existed about 2230 cm−1 in the reactant, and the appearance of NH2 and NH bands around 3300–3200 cm−1 that do not exist in the reactant, confirm that the reaction took place .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These reactions significantly inhibit the growth of examined cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .作用機序

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This can lead to apoptosis, or programmed cell death, in tumor cells

Result of Action

The compound’s action results in significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines, such as MCF-7 and HCT-116 . It also induces significant alterations in cell cycle progression, in addition to apoptosis induction within certain cells .

将来の方向性

生化学分析

Biochemical Properties

The compound has been found to have beneficial properties as antimetabolites in purine biochemical reactions . It has been reported to have significant inhibitory activity against CDK2/cyclin A2 . This makes it an appealing target for cancer treatment that targets tumor cells in a selective manner .

Cellular Effects

The compound has been shown to significantly inhibit the growth of various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Specifically, it has been found to inhibit CDK2/cyclin A2, which is a key enzyme in cell cycle regulation .

Temporal Effects in Laboratory Settings

While specific temporal effects of 2-(4-chlorophenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine have not been extensively studied, compounds with similar structures have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Metabolic Pathways

The specific metabolic pathways that 2-(4-chlorophenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is involved in have not been extensively studied. Given its inhibitory activity against CDK2/cyclin A2, it is likely that it interacts with enzymes and cofactors involved in cell cycle regulation .

Transport and Distribution

The transport and distribution of the compound within cells and tissues is a critical aspect of its biochemical activity. While specific transporters or binding proteins that it interacts with have not been identified, its ability to inhibit CDK2/cyclin A2 suggests that it is able to penetrate cell membranes and reach its target sites .

Subcellular Localization

Given its activity against CDK2/cyclin A2, it is likely that it localizes to the nucleus where it can interact with its target .

特性

IUPAC Name |

2-(4-chlorophenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5/c1-13-10-18(23-12-15-4-3-9-22-11-15)26-20(24-13)14(2)19(25-26)16-5-7-17(21)8-6-16/h3-11,23H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJPDWGUXPOOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B6096071.png)

![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)

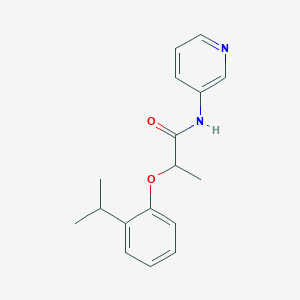

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6096091.png)

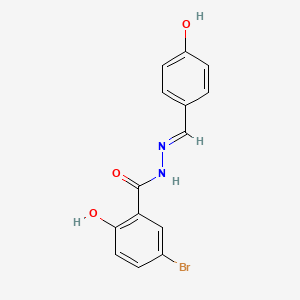

![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B6096111.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6096114.png)

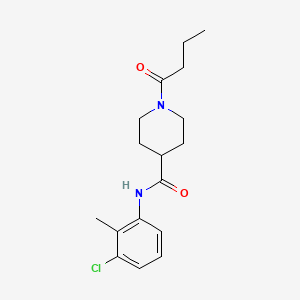

![N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-(4-methylphenoxy)propanamide](/img/structure/B6096125.png)

![1-(5-{[(2-chlorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096139.png)

![N-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6096161.png)

![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6096162.png)